BenchChemオンラインストアへようこそ!

1-Isopropyl-3-(phenylsulfonyl)urea

Hypoglycemic activity In vivo pharmacology Sulfonylurea comparison

1-Isopropyl-3-(phenylsulfonyl)urea (CAS 3149-01-7, designated R–94 in key pharmacological literature), also known as N-benzenesulfonyl-N′-isopropylurea, is a phenylsulfonylurea derivative with a molecular formula of C₁₀H₁₄N₂O₃S (MW 242.30 g/mol). Originally developed as a hypoglycemic agent structurally related to tolbutamide, it demonstrated significant blood-glucose-lowering activity in preclinical models.

Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
CAS No. 3149-01-7
Cat. No. B13817427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-(phenylsulfonyl)urea
CAS3149-01-7
Molecular FormulaC10H14N2O3S
Molecular Weight242.30 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)NS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C10H14N2O3S/c1-8(2)11-10(13)12-16(14,15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13)
InChIKeyBSCZJJVDWSSENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3-(phenylsulfonyl)urea (CAS 3149-01-7): Baseline Identity as a Dual-Pharmacophore Sulfonylurea


1-Isopropyl-3-(phenylsulfonyl)urea (CAS 3149-01-7, designated R–94 in key pharmacological literature), also known as N-benzenesulfonyl-N′-isopropylurea, is a phenylsulfonylurea derivative with a molecular formula of C₁₀H₁₄N₂O₃S (MW 242.30 g/mol) [1]. Originally developed as a hypoglycemic agent structurally related to tolbutamide, it demonstrated significant blood-glucose-lowering activity in preclinical models [2]. More recently, the compound has been recognized as a member of the acetolactate synthase (ALS)-inhibiting herbicide class, sharing the benzenesulfonylurea pharmacophore with established agricultural sulfonylureas [2]. This dual pharmacological identity—spanning both therapeutic and agrochemical domains—makes it a distinctive reference standard within the sulfonylurea compound family.

Why 1-Isopropyl-3-(phenylsulfonyl)urea Cannot Be Simply Replaced by In-Class Analogs: The Isopropyl Side-Chain Determinant


Within the phenylsulfonylurea series, even a single carbon change in the N′-alkyl substituent produces measurable differences in both pharmacodynamic duration and systemic toxicity. The isopropyl-bearing R–94 (1-Isopropyl-3-(phenylsulfonyl)urea) exhibits a distinct hypoglycemic time-course profile relative to its n-butyl analog R–131, and a markedly superior toxicity margin compared to the clinically established tolbutamide and chlorpropamide [1]. These differences arise from variations in lipophilicity (LogP 2.76 vs. 3.15 for the n-butyl congener), which affect absorption, distribution, and duration of action—precluding simple interchangeability in either pharmacological research or agrochemical formulation.

Quantitative Differentiation Evidence for 1-Isopropyl-3-(phenylsulfonyl)urea (R–94) vs. Closest Analogs


Superior Hypoglycemic Efficacy at Late Time Points vs. Chlorpropamide in Rat Cross-Over Study

In a crossover study in rats (n=8/group) receiving a single oral dose of 10 mg/kg, R–94 (1-Isopropyl-3-(phenylsulfonyl)urea) maintained a 21.6% blood glucose reduction at 24 hours post-dose, compared to only 11.8% for chlorpropamide [1]. At the 5-hour peak, R–94 achieved 32.6% reduction vs. 29.1% for chlorpropamide, demonstrating both superior peak efficacy and prolonged duration.

Hypoglycemic activity In vivo pharmacology Sulfonylurea comparison

Prolonged Duration of Action vs. Tolbutamide in Rabbit Cross-Over Model

In a rabbit crossover study with a single oral dose of 10 mg/kg, tolbutamide produced only a 5–7% (mean of 6) blood glucose reduction at 24 hours, whereas R–94 maintained a significant 26.4% reduction (mean of 6) at the same time point [1]. The difference at 24 h was highly significant (P = 0.001), while differences at earlier time points (up to 7 h) were not significant, indicating that R–94's primary advantage lies in its extended duration.

Duration of action Rabbit model Sulfonylurea pharmacokinetics

Favorable Acute and Subacute Toxicity Profile vs. Tolbutamide and Chlorpropamide

R–94 demonstrates a substantially wider safety margin than both tolbutamide and chlorpropamide. The maximum tolerated single oral dose (MTD) in rats was 4,000 mg/kg for R–94, versus 2,500 mg/kg for tolbutamide and 2,000 mg/kg for the n-butyl analog R–131 [1]. The subcutaneous LD50 in mice was 2,050 mg/kg for R–94, compared to 980 mg/kg for tolbutamide and 780 mg/kg for chlorpropamide [1]. Chronic toxicity studies in rats at 100 mg/kg/day for over two months showed no significant weight loss or physical deterioration [1].

Toxicity Safety margin MTD LD50

Differentiated Physicochemical Profile vs. N-Butyl Analog (Phenbutamide/R–131) for Formulation Suitability

Compared to its closest structural analog, N-benzenesulfonyl-N′-n-butylurea (CAS 3149-00-6; R–131/phenbutamide), the isopropyl derivative exhibits lower lipophilicity (LogP 2.76 vs. 3.15) and higher density (1.237 vs. 1.209 g/cm³) [1][2]. The lower LogP of R–94 predicts reduced tissue accumulation and faster systemic clearance relative to the butyl analog, consistent with its observed pharmacokinetic profile. These physicochemical distinctions directly impact solvent selection for in vitro assays and formulation excipient compatibility.

LogP Density Lipophilicity Formulation

Optimal Use Cases for 1-Isopropyl-3-(phenylsulfonyl)urea Based on Quantitative Differentiation Evidence


Reference Standard for Sustained-Release Oral Antidiabetic Drug Discovery

R–94's demonstrated 24-hour blood glucose reduction (21.6% at 24 h vs. 11.8% for chlorpropamide) [1] makes it an ideal positive control or lead scaffold for programs targeting once-daily type 2 diabetes therapies, where prolonged duration of action is a key design criterion.

ALS-Inhibitor Herbicide Scaffold with Dual Pharmacophore Utility

As a phenylsulfonylurea with documented biological activity across pharmacological and agrochemical domains, this compound serves as a versatile starting point for fragment-based or structure-guided design of selective ALS inhibitors, where the isopropyl substituent can be systematically varied to optimize crop selectivity.

Low-Toxicity Reference Compound for Sulfonylurea Safety Profiling

Given its 1.6–2.6× superior MTD and LD50 margins over tolbutamide and chlorpropamide [1], R–94 is the preferred procurement choice for laboratories conducting comparative toxicology or safety pharmacology studies within the sulfonylurea class.

Physicochemical Benchmark in Lipophilicity-Dependent SAR Campaigns

The established LogP difference of 0.39 units vs. the n-butyl analog [1] provides a calibrated reference point for medicinal chemists optimizing partition coefficients within benzenesulfonylurea series, where small lipophilicity changes critically impact bioavailability and off-target binding.

Quote Request

Request a Quote for 1-Isopropyl-3-(phenylsulfonyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.